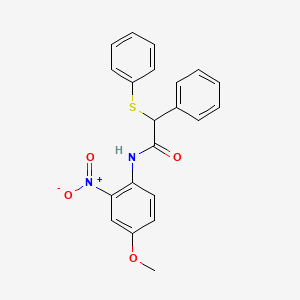

N-(4-methoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Description

N-(4-Methoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a sulfur-containing acetamide derivative characterized by a nitro group at the ortho position and a methoxy group at the para position on the phenyl ring. The compound features a phenylsulfanyl moiety attached to the acetamide core, which contributes to its unique electronic and steric properties.

Properties

Molecular Formula |

C21H18N2O4S |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |

InChI |

InChI=1S/C21H18N2O4S/c1-27-16-12-13-18(19(14-16)23(25)26)22-21(24)20(15-8-4-2-5-9-15)28-17-10-6-3-7-11-17/h2-14,20H,1H3,(H,22,24) |

InChI Key |

LXEGMRBKYPXDQS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

N-(4-methoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Substituent Influence on Reactivity and Crystal Packing

- Nitro vs. Methoxy Groups : The nitro group (strong electron-withdrawing) at the ortho position in the target compound contrasts with methoxy (electron-donating) or chloro substituents in analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () and N-(3-chlorophenyl)-2,2,2-trichloro-acetamide (). These substitutions significantly alter molecular polarity and intermolecular interactions, such as hydrogen bonding and π-π stacking .

- Sulfanyl vs. Sulfonyl Groups: The phenylsulfanyl group in the target compound differs from sulfonamide or sulfonyl groups in analogs like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide ().

Crystallographic Comparisons

- Crystal Parameters: In N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide (), the nitro group induces torsional angles of -16.7° and 160.9°, leading to non-planar aromatic rings. Similar distortions are expected in the target compound, influencing packing efficiency and solubility .

- Hydrogen Bonding : Analogous compounds form chains via C–H∙∙∙O interactions (e.g., ). The phenylsulfanyl group in the target compound may engage in weaker S∙∙∙O interactions compared to stronger H-bond networks in sulfonamide derivatives .

Pharmacological Activity

Anti-Cancer Activity

- Quinazoline Sulfonyl Derivatives : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () show IC₅₀ values <10 µM against HCT-116 and MCF-7 cells. The target compound’s phenylsulfanyl group may reduce potency compared to sulfonamide-linked analogs due to decreased electron-withdrawing effects .

- Thiazole and Pyridazinone Derivatives: N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide () and pyridazin-3(2H)-one derivatives () exhibit mixed FPR1/FPR2 agonist activity. The nitro group in the target compound could enhance receptor affinity but requires validation .

Analgesic and Anti-Inflammatory Effects

- Sulfonamide Analogs: N-[4-(N,N-diethylsulfamoyl)phenyl]acetamide () shows anti-hypernociceptive activity comparable to paracetamol. The absence of a sulfamoyl group in the target compound may limit similar efficacy .

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Acetamides

Table 2: Crystallographic Parameters of Nitro-Substituted Acetamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.